
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid, also known as 5-TBCA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a five-membered ring compound that is composed of nitrogen and carbon atoms, and is a member of the pyridines family. 5-TBCA has been used as a building block for a wide range of synthetic compounds, and has been studied for its potential use in drug design and development.
科学的研究の応用
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications, including drug design and development, chemical synthesis, and enzymatic catalysis. It has been used as a building block for a wide range of synthetic compounds, and has been studied for its potential use in drug design and development. It has also been used as a substrate for enzymatic catalysis, and as a reagent in the synthesis of other compounds.
作用機序
The mechanism of action of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to act as an inhibitor of enzymes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been shown to bind to certain proteins, such as G-protein coupled receptors, which are involved in the regulation of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid have not been fully studied, but it has been shown to have some effects on certain physiological processes. In particular, it has been shown to affect the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been shown to bind to certain proteins, such as G-protein coupled receptors, which are involved in the regulation of physiological processes.
実験室実験の利点と制限
The advantages of using 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments include its low cost and availability, its ability to act as an inhibitor of certain enzymes, and its ability to bind to certain proteins. The disadvantages of using 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments include its instability in certain conditions, its potential toxicity, and its limited availability.
将来の方向性
The future directions for 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid research include further exploration of its potential use in drug design and development, further exploration of its ability to act as an inhibitor of enzymes, and further exploration of its potential to bind to certain proteins. In addition, further research is needed to determine its potential toxicity, its stability in different conditions, and its potential to be used as a building block for other compounds.
合成法
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One of the most common methods is the reaction of pyridine-3-carboxylic acid and tert-butyl bromide, which is then followed by the addition of 1-bromo-3-methyl-1H-pyrazole. The reaction is catalyzed by a base such as sodium ethoxide and proceeds in an aqueous medium. The reaction yields a product with a purity of over 95%.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole. This intermediate is then oxidized to form the desired product, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.", "Starting Materials": [ "tert-butyl hydrazine", "3-pyridinecarboxaldehyde", "oxidizing agent" ], "Reaction": [ "Step 1: Reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde in the presence of a suitable solvent and catalyst to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole.", "Step 2: Oxidation of the intermediate product using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.", "Step 3: Purification of the final product using techniques such as recrystallization or column chromatography." ] } | |
CAS番号 |
1461708-66-6 |
製品名 |
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid |
分子式 |
C14H17N3O2 |
分子量 |
259.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)